1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester
CAS No.: 89690-65-3
Cat. No.: VC2318655
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89690-65-3 |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5,7,10H,2,4,6H2,1H3 |
| Standard InChI Key | FCGREWKWOBEUCY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC(C=C1)O |
| Canonical SMILES | CCOC(=O)N1CCC(C=C1)O |
Introduction
Chemical Identity and Structural Properties
Molecular Identification
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester is characterized by its distinct molecular structure containing a partially hydrogenated pyridine ring with an ethoxycarbonyl group at the nitrogen position and a hydroxyl group at the 4-position. The compound has the IUPAC name ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate. Its molecular formula is C8H13NO3 with a molecular weight of 171.19 g/mol.
The compound can be represented through various chemical notation systems, providing standardized identifiers for database searching and chemical information retrieval, as shown in Table 1.
Table 1: Chemical Identifiers of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 89690-65-3 |
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5,7,10H,2,4,6H2,1H3 |
| Standard InChIKey | FCGREWKWOBEUCY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC(C=C1)O |
| Canonical SMILES | CCOC(=O)N1CCC(C=C1)O |
| PubChem Compound ID | 343558 |
Structural Features and Functional Groups
The molecular structure of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester contains several key functional groups that define its chemical behavior and reactivity:
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A partially hydrogenated pyridine ring (3,4-dihydro-2H-pyridine core)
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An ethoxycarbonyl (carbamate) group attached to the nitrogen atom
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A hydroxyl group at the 4-position of the ring
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A carbon-carbon double bond between positions 5 and 6 of the ring
The presence of these functional groups creates a molecule with multiple reactive sites, making it valuable for various chemical transformations. The hydroxyl group can participate in nucleophilic substitution reactions, esterification, and oxidation processes. The carbon-carbon double bond provides sites for addition reactions, while the carbamate group can undergo hydrolysis under appropriate conditions to reveal the secondary amine functionality.
Synthesis Methods and Production
Laboratory Synthesis Approaches
The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester typically involves the reaction of a pyridine derivative with ethyl chloroformate under basic conditions. This process may involve multiple steps, including controlled reduction, hydroxylation, and protection/activation of the nitrogen with the ethoxycarbonyl group.
Potential synthetic pathways may include:
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Partial reduction of an appropriately substituted pyridine derivative
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Hydroxylation of a 3,4-dihydropyridine at the 4-position
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Cyclization reactions of suitable acyclic precursors followed by functionalization
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Selective oxidation of a fully reduced pyridine derivative at the 4-position
The reaction conditions, including choice of solvents, catalysts, temperature, and pressure, would need to be carefully controlled to achieve high yields and purity of the target compound.
Scale-Up and Industrial Considerations
For industrial production of compounds similar to 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester, several factors must be considered:
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Selection of economically viable starting materials and reagents
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Optimization of reaction conditions to maximize yield and minimize waste
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Development of efficient purification methods
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Implementation of appropriate safety measures for handling potentially hazardous reagents
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Waste management strategies to comply with environmental regulations
The scalability of the synthesis would depend on the efficiency of the reactions, the stability of intermediates, and the ease of purification of the final product.
Chemical Reactivity and Transformations
Reactivity Profile
The reactivity of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester is defined by the functional groups present in its structure. The compound can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Table 2: Key Reactive Sites and Potential Transformations
| Functional Group | Position | Potential Reactions |
|---|---|---|
| Hydroxyl | 4-position | Esterification, etherification, oxidation, dehydration |
| Carbon-carbon double bond | 5,6-position | Hydrogenation, epoxidation, halogenation, Michael additions |
| Carbamate | N-1 position | Hydrolysis, transesterification, reduction |
| Dihydropyridine ring | - | Ring modifications, rearrangements, further functionalization |
Structure-Based Chemical Transformations
The diverse functional groups in 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester allow for numerous chemical transformations that can be leveraged in organic synthesis:
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Hydroxyl group transformations:
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Formation of esters with carboxylic acids or acid chlorides
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Formation of ethers with alkyl halides under basic conditions
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Oxidation to a ketone using appropriate oxidizing agents
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Dehydration to form additional unsaturation in the ring
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Reactions involving the carbon-carbon double bond:
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Catalytic hydrogenation to form the fully saturated derivative
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Addition reactions (halogenation, hydrohalogenation)
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Dihydroxylation or epoxidation followed by ring-opening reactions
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Carbamate group transformations:
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Hydrolysis under acidic or basic conditions
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Transesterification with different alcohols
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Reduction to form N-methylated derivatives
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These transformations highlight the synthetic utility of the compound as a building block for constructing more complex molecular architectures with potential applications in various fields.
Applications in Research and Industry
Role in Organic Synthesis
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester serves as a valuable building block in organic synthesis, contributing to the development of more complex molecules with diverse properties and applications. Its utility stems from:
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The presence of multiple functional groups that can be selectively modified
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The partially hydrogenated heterocyclic core, which provides a scaffold for further elaboration
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The potential for stereoselective transformations, particularly at the 4-position
The compound can serve as an intermediate in the synthesis of:
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Pharmaceutical candidates with potential biological activities
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Ligands for coordination chemistry and catalysis
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Building blocks for more complex heterocyclic systems
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Monomers for specialized polymeric materials
Comparative Analysis with Structural Analogs
Structural Relationships with Similar Compounds
A comparative analysis of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester with structurally related compounds provides insights into the effects of specific structural features on properties and reactivity.
Table 3: Comparison with Structural Analogs
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | 89690-65-3 | C8H13NO3 | 171.19 | Reference compound |
| 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester | 111054-54-7 | C8H13NO2 | 155.19 | Lacks hydroxyl group at 4-position |
| 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester | 37673-69-1 | C10H17NO3 | 199.25 | Tetrahydropyridine ring; ethyl group on N instead of carbamate |
The most significant structural analog is 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester (CAS No. 111054-54-7), which differs from the target compound only by the absence of the hydroxyl group at the 4-position . This difference significantly affects the compound's physicochemical properties, including:
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Reduced molecular weight (155.19 g/mol compared to 171.19 g/mol)
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Decreased hydrogen bonding capacity due to the absence of the hydroxyl group
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Different reactivity profile, particularly regarding transformations at the 4-position
Another related compound is 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-4-hydroxy-, ethyl ester (CAS No. 37673-69-1), which features a more reduced pyridine ring and a different substitution pattern .
Structure-Property Relationships
The structural differences among these analogs influence their chemical properties, reactivity, and potential applications:
These structure-property relationships provide valuable insights for designing derivatives with optimized properties for specific applications, particularly in the context of medicinal chemistry and materials science .
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